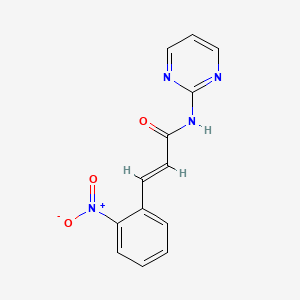
3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide, also known as NPPA, is a compound that has gained significant attention in scientific research due to its potential application in various fields. NPPA is a synthetic organic compound that belongs to the class of pyrimidine derivatives. It has a molecular weight of 330.31 g/mol and a chemical formula of C16H12N4O3.
作用機序
The mechanism of action of 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways. 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. It has also been found to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways.
Biochemical and Physiological Effects
3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide has been shown to inhibit the activity of HDACs, which are involved in the regulation of gene expression.
実験室実験の利点と制限
3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied for its potential application in various fields, which makes it a well-characterized compound. Additionally, 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide has been found to exhibit a range of biological activities, which makes it useful in a variety of experiments.
However, there are also limitations to the use of 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide in lab experiments. The synthesis of 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide is a complex process that requires careful handling of the reagents and precise control of the reaction conditions. Additionally, the mechanism of action of 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide. One area of research is the development of 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide-based drugs for the treatment of cancer and inflammation. Another area of research is the development of 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide-based materials for use in photochromic devices. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide and its potential applications in various fields.
合成法
The synthesis of 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide involves the reaction between 2-nitrobenzaldehyde and 2-aminopyrimidine in the presence of acetic anhydride and triethylamine. The resulting compound is then reacted with acryloyl chloride to yield 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide. The synthesis of 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide is a complex process that requires careful handling of the reagents and precise control of the reaction conditions.
科学的研究の応用
3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide has been extensively studied for its potential application in various fields, including medicine, agriculture, and material science. In medicine, 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide has been shown to have anti-microbial activity against a range of pathogens, including bacteria and fungi.
In agriculture, 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide has been studied for its potential use as a herbicide. It has been found to inhibit the growth of weeds by interfering with the biosynthesis of amino acids. 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide has also been studied for its potential application in material science. It has been found to exhibit photochromic properties, which make it useful in the development of photochromic materials.
特性
IUPAC Name |
(E)-3-(2-nitrophenyl)-N-pyrimidin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c18-12(16-13-14-8-3-9-15-13)7-6-10-4-1-2-5-11(10)17(19)20/h1-9H,(H,14,15,16,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFAVBFGNFWMGI-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NC=CC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC=CC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-nitrophenyl)-N-(pyrimidin-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

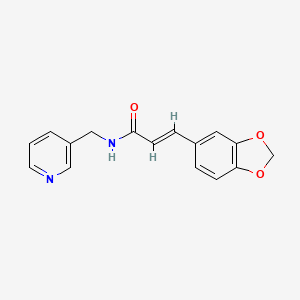
![3-[(4-methoxybenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5726975.png)



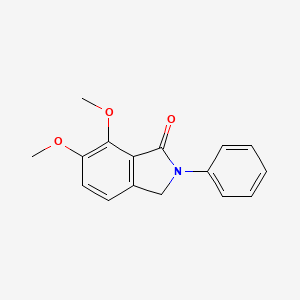
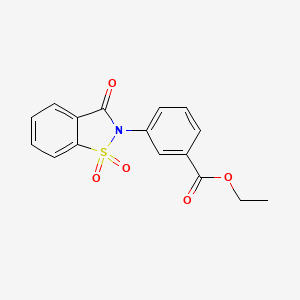
![methyl [(4-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5727025.png)
![[(2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5727033.png)
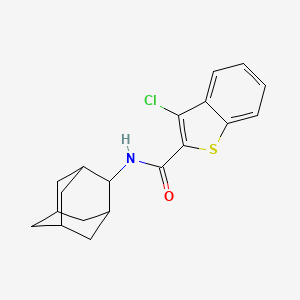

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5727046.png)

